molecular formula C8H11Br2N B1437395 2-(2-Bromoethyl)-6-methylpyridine hydrobromide CAS No. 1171575-53-3

2-(2-Bromoethyl)-6-methylpyridine hydrobromide

Cat. No. B1437395
M. Wt: 280.99 g/mol
InChI Key: SEHQNJIEGCDQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoethylamine hydrobromide is a chemical compound used as an intermediate in the synthesis of organic compounds . It’s a salt and is highly polar .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide, involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to methyl and ethyl acrylate in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-Bromoethylamine hydrobromide has been determined using various analytical methods, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .


Chemical Reactions Analysis

2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .


Physical And Chemical Properties Analysis

2-Bromoethylamine hydrobromide is a white crystalline powder with a melting point of 152°C. It is soluble in water, alcohol, and ether .

Scientific Research Applications

Synthesis and Chemical Intermediates

Research has demonstrated the utility of brominated pyridines as valuable intermediates in chemical synthesis. For instance, the synthesis of 2-Amino-6-bromopyridine derivatives, which are crucial for pharmaceutical and chemical applications, involves a multi-step process including diazotization, bromation, and other reactions. The synthesized compounds are characterized using spectroscopic methods, underlining their importance in creating bioactive compounds and organic materials (Xu Liang, 2010).

Reactivity and Transformation Studies

Another study focused on the reactivity of bromine atoms in brominated pyridines, leading to the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis. This showcases the potential of using brominated pyridines in synthesizing new compounds via selective reactions (J. Wibaut, P. W. Haayman, J. Dijk, 2010).

Advanced Synthesis and Catalysis

The advanced synthesis and catalytic applications of 2-aminopyridines highlight the significance of brominated pyridines in creating compounds with great biological and chemical significance. The study presents methods for synthesizing 6-substituted 2-aminopyridines, crucial for medicinal chemistry and material science (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).

Electrochemical Applications

Brominated pyridines are also explored in electrochemical applications, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This research demonstrates an environmentally friendly approach to synthesizing valuable chemical compounds, avoiding toxic solvents and catalysts (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Polymer Science

The polymerization of bromomethylpyridine hydrobromides has been studied for creating poly(methylenepyridinium)s. This research offers insights into the synthesis and properties of novel polymeric materials with potential applications in various fields, including materials science and engineering (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(2-bromoethyl)-6-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-7-3-2-4-8(10-7)5-6-9;/h2-4H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHQNJIEGCDQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-methylpyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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